![molecular formula C27H29N5O3S2 B14039988 Imidazo[2,1-b]thiazole-5-carboxamide,N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl-](/img/structure/B14039988.png)
Imidazo[2,1-b]thiazole-5-carboxamide,N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl-
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Overview
Description
Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[310]hex-2-yl]methyl]-6-methyl-, rel- is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazole-5-carboxamide derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Formation of the imidazo[2,1-b]thiazole core through cyclization of appropriate thioamide and imidazole precursors.
Functional Group Modifications: Introduction of various functional groups such as carboxamides, hydroxyl groups, and methyl groups through standard organic reactions like acylation, alkylation, and reduction.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing chromatography and crystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b]thiazole-5-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Introduction of different substituents on the aromatic ring or the imidazo[2,1-b]thiazole core.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Imidazo[2,1-b]thiazole-5-carboxamides are a promising class of anti-tuberculosis agents . These compounds have demonstrated potent in vitro activity and target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .
Anti-Tuberculosis Activity:
- Imidazo[2,1-b]thiazole-5-carboxamides exhibit nanomolar potency against replicating and drug-resistant Mycobacterium tuberculosis (Mtb) .
- Several compounds within this class, such as compounds 6, 16, and 17, have shown MIC values less than a specified threshold, indicating their effectiveness in inhibiting Mtb growth .
- Nine diverse analogs of imidazo[2,1-b]thiazole-5-carboxamides (ITAs) displayed intracellular macrophage potency with MIC values ranging from 0.0625–2.5 μM and mono-drug resistant potency ranging from 0.0017 to 7 μM .
Targeting QcrB:
- Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) target QcrB, which is a component of the terminal cytochrome oxidase .
- QcrB is part of the electron transport chain, making it a critical target for anti-tuberculosis drugs .
In vitro evaluation:
- In vitro profiling of imidazo[2,1-b]thiazole-5-carboxamides reveals them as a new class of anti-tuberculosis compounds .
- The in vitro ADME (absorption, distribution, metabolism, and excretion) properties, including protein binding, CaCo-2 permeability, human microsomal stability, and CYP450 inhibition, were determined for ND-11543, a compound in the series .
In vivo evaluation:
- ND-11543 was well-tolerated in mice at doses greater than 500 mg/kg . At a dose of 200 mg/kg, it displayed good drug exposure in mice, with an AUC(0-24h) >11,700 ng·hr/mL and a half-life of >24 hours .
- ND-11543 demonstrated efficacy in a chronic murine TB infection model when dosed at 200 mg/kg for 4 weeks . The efficacy was not dependent on exposure, as pre-treatment with a known CYP450-inhibitor did not substantially improve efficacy .
** противотуберкулезные препараты**
Mechanism of Action
The mechanism of action of imidazo[2,1-b]thiazole-5-carboxamide derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, they may inhibit enzyme activity or block receptor signaling, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Known for their anti-inflammatory and anticancer properties.
Thiazole Derivatives: Studied for their antimicrobial and antifungal activities.
Benzimidazole Derivatives: Used as antiparasitic and antiviral agents.
Uniqueness
Imidazo[2,1-b]thiazole-5-carboxamide derivatives are unique due to their specific structural features, which confer distinct biological activities and chemical reactivity. Their ability to interact with a wide range of molecular targets makes them valuable in drug discovery and development.
Biological Activity
Imidazo[2,1-b]thiazole-5-carboxamide derivatives have emerged as a significant class of compounds in the search for new anti-tuberculosis agents. These compounds exhibit promising biological activity, particularly against Mycobacterium tuberculosis (Mtb), which is a major global health concern due to its increasing resistance to existing treatments. This article delves into the biological activity of the compound Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl- (referred to as ITA). We will explore its synthesis, biological evaluation, structure-activity relationships (SAR), and potential mechanisms of action.
Synthesis and Characterization
The synthesis of ITA involves multi-step organic reactions that yield various analogs characterized by techniques such as 1H NMR, 13C NMR, HPLC, and mass spectrometry. The design often incorporates piperazine and triazole moieties to enhance biological activity. For instance, a recent study synthesized several derivatives of imidazo[2,1-b]thiazole and evaluated their antitubercular properties in vitro against Mtb strains .
Table 1: Key Characteristics of ITA Derivatives
Compound | IC50 (µM) | IC90 (µM) | Selectivity Index (SI) | Toxicity (MRC-5) |
---|---|---|---|---|
IT10 | 2.32 | 7.05 | >55 | Non-toxic (>128 µM) |
IT06 | 2.03 | 15.22 | >63 | Non-toxic (>128 µM) |
Antitubercular Activity
Imidazo[2,1-b]thiazole-5-carboxamides have demonstrated potent anti-tuberculosis activity with minimum inhibitory concentrations (MICs) ranging from 0.0625 to 2.5 µM against replicating Mtb . The compounds specifically target QcrB, a component of the mycobacterial electron transport chain, which is crucial for bacterial energy metabolism.
Case Study: Efficacy in Murine Models
In vivo studies using murine models have shown that selected compounds from this class maintain efficacy against chronic TB infections when administered at doses of 200 mg/kg over extended periods . Notably, compound ND-11543 exhibited an area under the curve (AUC) greater than 11,700 ng·hr/mL and a half-life exceeding 24 hours, indicating favorable pharmacokinetic properties .
Structure-Activity Relationships (SAR)
The biological activity of imidazo[2,1-b]thiazole derivatives can be significantly influenced by structural modifications. For instance:
- Piperazine Substituents : The inclusion of piperazine moieties has been correlated with enhanced antitubercular activity.
- Phenyl Ring Modifications : Variations in substituents on the phenyl ring can affect cytotoxicity and selectivity towards Mtb over non-tuberculous mycobacteria .
Table 2: SAR Insights
Modification Type | Impact on Activity |
---|---|
Piperazine Inclusion | Increased potency against Mtb |
Electron-Withdrawing Groups | Reduced cytotoxicity |
Phenyl Substituents | Altered MIC values |
The primary mechanism by which imidazo[2,1-b]thiazole derivatives exert their antibacterial effects involves the inhibition of QcrB. This inhibition disrupts the electron transport chain in Mtb, leading to impaired energy production and eventual cell death . Molecular docking studies have provided insights into the binding affinities and interactions between these compounds and their targets.
Properties
Molecular Formula |
C27H29N5O3S2 |
---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
N-[[(1R,2S,5S)-3-[2-(3-hydroxypropyl)-5-(3-methylphenyl)-1,3-thiazole-4-carbonyl]-3-azabicyclo[3.1.0]hexan-2-yl]methyl]-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C27H29N5O3S2/c1-15-5-3-6-17(11-15)24-22(30-21(37-24)7-4-9-33)26(35)32-14-18-12-19(18)20(32)13-28-25(34)23-16(2)29-27-31(23)8-10-36-27/h3,5-6,8,10-11,18-20,33H,4,7,9,12-14H2,1-2H3,(H,28,34)/t18-,19-,20-/m1/s1 |
InChI Key |
JEAVKGWTICGJLV-VAMGGRTRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=C(N=C(S2)CCCO)C(=O)N3C[C@H]4C[C@H]4[C@H]3CNC(=O)C5=C(N=C6N5C=CS6)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N=C(S2)CCCO)C(=O)N3CC4CC4C3CNC(=O)C5=C(N=C6N5C=CS6)C |
Origin of Product |
United States |
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